![molecular formula C20H24N6O B6460735 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549037-43-4](/img/structure/B6460735.png)
4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a morpholine ring, a pyridazine ring, a piperazine ring, and a benzonitrile group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Molecular Structure Analysis
The morpholine and piperazine rings in the compound are likely to adopt chair conformations, which are the most stable conformation for six-membered rings . The pyridazine ring is a six-membered ring with two nitrogen atoms and is likely to be planar .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of the nitrogen-containing rings in the compound could potentially make it a base. The compound is also likely to be polar due to the presence of the nitrogen atoms .科学的研究の応用
Chemical Context
The title compound was first synthesized by S¸u¨ku¨rog˘lu et al. (2006). Its pharmacological properties have been investigated, revealing an analgesic effect comparable to that of aspirin. The compound belongs to the 3(2H)-pyridazinone system, which has structural similarities to pyrazolone derivatives like aminopyrine and dipyrone. These drugs exhibit analgesic and anti-inflammatory activities, albeit with limitations due to serious side effects such as blood dyscrasias .
Structural Commentary
In the title compound, the morpholine ring adopts a chair conformation, with the exocyclic N—C bond in an equatorial orientation. The 1,6-dihydropyridazine ring is nearly planar, forming a dihedral angle of 40.16° with the benzene ring. In the crystal, centrosymmetrically related molecules form dimers via N—H···O hydrogen bonds, creating R2(8) ring motifs. These dimers connect through C—H···O and C—H···Cl hydrogen bonds, resulting in a three-dimensional network. Aromatic π-stacking interactions are also observed .
a. Analgesic Properties: Given its structural similarity to known analgesics, further investigation could explore its pain-relieving effects and mechanisms.
b. Anti-Inflammatory Activity: Considering the link between pyridazinone derivatives and anti-inflammatory properties, researchers might explore whether this compound exhibits similar effects.
c. Antibacterial and Antifungal Activity: Although not directly studied, compounds with similar structural motifs have shown antibacterial and antifungal properties . Investigating this compound’s efficacy against microbial pathogens could be valuable.
d. Anti-Tubercular Activity: Given the urgent need for new anti-tubercular agents, evaluating this compound against Mycobacterium tuberculosis H37Ra could be worthwhile .
e. Kinase Inhibition (LRRK2): While not yet explored, the compound’s structure suggests potential kinase inhibition. Researchers could investigate its effects on kinases, particularly LRRK2 .
f. Other Biological Targets: Exploring interactions with other biological targets (e.g., receptors, enzymes) could reveal additional applications.
作用機序
Target of Action
Compounds with similar structures, such as 6-(morpholin-4-yl)pyridazin-3-amine , have been studied and used in various biological applications .
Mode of Action
Similar compounds have shown activity against both gram-positive and gram-negative bacteria . This suggests that the compound might interact with bacterial cells, leading to their inhibition or death .
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial activities , suggesting that they may interfere with essential biochemical pathways in microorganisms .
Result of Action
Similar compounds have demonstrated antimicrobial activities , indicating that they may lead to the inhibition or death of microorganisms .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c21-15-17-1-3-18(4-2-17)16-24-7-9-25(10-8-24)19-5-6-20(23-22-19)26-11-13-27-14-12-26/h1-6H,7-14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWVVNOXZXYPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。